- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with HydrazineJournal of Organic Chemistry, 2006, 71(21), 8166-8172,
Cas no 94444-96-9 (5-Methoxy-1H-indazole)

5-Methoxy-1H-indazole structure
Nome del prodotto:5-Methoxy-1H-indazole
5-Methoxy-1H-indazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Methoxy-1H-indazole
- : 5-METHOXY-1H-INDAZOLE
- 1H-INDAZOLE,5-METHOXY-
- 5-Methoxy (1H)indazole
- 5-Methoxyindazole
- 1H-Indazole, 5-methoxy-
- 2H-Indazole, 5-methoxy-
- 5-methoxy-indazole
- PubChem11084
- GZWWDKIVVTXLFL-UHFFFAOYSA-N
- BCP27396
- FCH857343
- BDBM50099402
- VI20055
- PB32539
- TRA0083056
- OR110371
- SY020404
- BL004020
- A
- 5-Methoxy-1H-indazole (ACI)
- 5-methoxy-1~{H}-indazole
- MFCD07781657
- SVT
- J-517661
- AKOS005146475
- 94444-96-9
- CS-D0861
- SCHEMBL1141784
- SS-6019
- SCHEMBL18003378
- CHEMBL15739
- AC-29479
- DTXSID20537722
- DB-007066
-
- MDL: MFCD07781657
- Inchi: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
- Chiave InChI: GZWWDKIVVTXLFL-UHFFFAOYSA-N
- Sorrisi: N1NC2C(=CC(=CC=2)OC)C=1
Proprietà calcolate
- Massa esatta: 148.06400
- Massa monoisotopica: 148.063662883g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- Superficie polare topologica: 37.9
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.244
- Punto di ebollizione: 312.5℃ at 760 mmHg
- Punto di infiammabilità: 312.497 °C at 760 mmHg
- Indice di rifrazione: 1.647
- PSA: 37.91000
- LogP: 1.57150
5-Methoxy-1H-indazole Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Codice categoria di pericolo: 22-41
- Istruzioni di sicurezza: 26-39
- Condizioni di conservazione:Sealed in dry,Room Temperature
5-Methoxy-1H-indazole Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-Methoxy-1H-indazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR110371-250mg |
5-Methoxy-1H-indazole |
94444-96-9 | 250mg |
£23.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-299858-250 mg |
5-Methoxyindazole, |
94444-96-9 | 250MG |
¥1,053.00 | 2023-07-11 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0043-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 96% | 1g |
¥524.64 | 2025-01-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-299858A-1g |
5-Methoxyindazole, |
94444-96-9 | 1g |
¥2106.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D698123-1g |
5-Methoxy-1H-indazole |
94444-96-9 | >97% | 1g |
$100 | 2023-09-02 | |
BAI LING WEI Technology Co., Ltd. | 127427-1G |
5-Methoxy-1H-indazole, 97% |
94444-96-9 | 97% | 1G |
¥ 203 | 2022-04-26 | |
eNovation Chemicals LLC | D488311-50g |
5-METHOXY-1H-INDAZOLE |
94444-96-9 | 97% | 50g |
$1800 | 2024-06-05 | |
Fluorochem | 092863-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 1g |
£36.00 | 2022-03-01 | |
Fluorochem | 092863-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
£130.00 | 2022-03-01 | |
eNovation Chemicals LLC | D387227-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 5g |
$600 | 2024-05-24 |
5-Methoxy-1H-indazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h
Riferimento
- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a PhotocatalystJournal of Organic Chemistry, 2020, 85(13), 8732-8739,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
Riferimento
- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
Riferimento
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Riferimento
- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonistsBioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
Riferimento
- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylateSynthesis, 2006, (20), 3506-3514,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSOPhosphorus, 1993, 74(1-4), 409-10,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C
Riferimento
- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substratesTetrahedron, 2021, 91,,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt
Riferimento
- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron DerivativesJournal of Medicinal Chemistry, 2010, 53(5), 2324-2328,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
Riferimento
- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Product class 2: 1H- and 2H-indazolesScience of Synthesis, 2002, 12, 227-324,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
Riferimento
- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenonesTetrahedron, 2014, 70(44), 8413-8418,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
Riferimento
- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptaminesTetrahedron Letters, 2002, 43(15), 2695-2697,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
Riferimento
- Discovery and SAR of spirochromane Akt inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of IndazolesAdvanced Synthesis & Catalysis, 2016, 358(6), 926-939,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium SaltsAdvanced Synthesis & Catalysis, 2022, 364(22), 3782-3788,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux
Riferimento
- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitorsHeterocycles, 2018, 96(1), 74-85,
5-Methoxy-1H-indazole Raw materials
- 4-Methoxy-2-methylaniline
- 2-Hydroxy-5-methoxybenzaldehyde
- Borate(1-),tetrafluoro-
- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- 2-Bromo-5-methoxybenzaldehyde
- (5-methoxy-2-nitrophenyl)methanamine
- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-
5-Methoxy-1H-indazole Preparation Products
5-Methoxy-1H-indazole Letteratura correlata
-
James D. Sitter,Edgar E. Lemus-Rivera,Aaron K. Vannucci Org. Biomol. Chem. 2023 21 4290
-
Arnaud Chevalier,Abdelaaziz Ouahrouch,Alexandre Arnaud,Thibault Gallavardin,Xavier Franck RSC Adv. 2018 8 13121
94444-96-9 (5-Methoxy-1H-indazole) Prodotti correlati
- 3522-07-4(6-Methoxyindazole)
- 351210-06-5(4-Methoxy-1H-indazole)
- 116016-59-2(2'-chloro-[2,3'-bithiophene]-5-carboxylic acid)
- 1173018-50-2(Bromopyruvic Acid-C13)
- 1807211-44-4(3-Chloromethyl-4-methylpicolinaldehyde)
- 374909-94-1(methyl 5-(3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylate)
- 1092325-50-2(Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate)
- 887201-27-6(1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine)
- 899946-75-9(6-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)methyl-2,3-dihydropyridazin-3-one)
- 161869-03-0(L-Phenylalanine,N-(methoxycarbonyl)-b-phenyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole

Purezza:99%/99%/99%/99%
Quantità:25.0g/50.0g/100.0g/250.0g
Prezzo ($):183.0/310.0/527.0/1055.0